molecular formula C17H25N3O2S B2734272 2-(Cyclopentylthio)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone CAS No. 1797536-49-2

2-(Cyclopentylthio)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone

Cat. No. B2734272
M. Wt: 335.47
InChI Key: IUPVIDLRJNCATL-UHFFFAOYSA-N
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Description

2-(Cyclopentylthio)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone, also known as CP-810,123, is a synthetic compound that belongs to the class of selective oxytocin receptor antagonists. It was first developed by Pfizer in the early 2000s as a potential treatment for autism spectrum disorders (ASD) and related conditions. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Scientific Research Applications

Synthesis and Anticancer Activity

Research has led to the synthesis of various compounds with potential anticancer activity. One study described the synthesis of substituted compounds evaluated against human breast cancer and kidney cells, with some showing better anti-proliferative activities than curcumin, a known anticancer agent. Molecular docking against Bcl-2 protein indicated good binding affinity, suggesting potential for therapeutic applications in cancer treatment (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).

Antimicrobial and Antiviral Activities

Another area of application is in the development of antimicrobial and antiviral agents. Piperazine derivatives have been synthesized and evaluated for their antibacterial, antifungal, and cytotoxic activities. Some compounds exhibited moderate to significant activities against various strains, indicating their potential as antimicrobial agents (Gan, Fang, & Zhou, 2010).

Anti-inflammatory and Analgesic Properties

Compounds synthesized from related structures have shown promising anti-inflammatory and analgesic properties. Novel derivatives incorporated into diverse N and O heterocyclic moieties were synthesized and demonstrated significant activity in experimental models, suggesting their potential for developing new anti-inflammatory and analgesic drugs (Mosaad, Mohsen, Emad, Abotaleb, Salwa, & Marwa, 2010).

properties

IUPAC Name

2-cyclopentylsulfanyl-1-[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2S/c1-13-6-7-16(19-18-13)22-14-8-10-20(11-9-14)17(21)12-23-15-4-2-3-5-15/h6-7,14-15H,2-5,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUPVIDLRJNCATL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)CSC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclopentylthio)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone

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